molecular formula C19H23BO3 B1604286 4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane CAS No. 912569-55-2

4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B1604286
CAS No.: 912569-55-2
M. Wt: 310.2 g/mol
InChI Key: DTPMFYHICLWUGJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane (CAS: 912569-55-2) is a boronic ester derivative featuring a phenoxymethyl-substituted phenyl ring attached to a 1,3,2-dioxaborolane core. Its molecular formula is C₁₉H₂₃BO₃, with a molecular weight of 310.20 g/mol . The compound is characterized by a boronate ester structure stabilized by pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which enhances its stability and utility in cross-coupling reactions. It is commercially available at 97% purity and has been employed in synthetic organic chemistry for constructing complex aromatic systems .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)17-13-9-8-10-15(17)14-21-16-11-6-5-7-12-16/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPMFYHICLWUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640297
Record name 4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-55-2
Record name 4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Preparation Methods

Synthesis of the Boronate Ester Core

The boronate ester core, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is typically prepared by reaction of boronic acids with pinacol under dehydrating conditions. For example, 4-(hydroxymethyl)phenylboronic acid is converted to its pinacol ester by refluxing with pinacol and magnesium sulfate in acetonitrile for 24 hours. The magnesium sulfate acts as a drying agent to facilitate ester formation.

Step Reagents & Conditions Yield Notes
Esterification 4-(hydroxymethyl)phenylboronic acid, pinacol, MgSO4, reflux in acetonitrile, 24 h Used as intermediate Product used without further purification

This method ensures high purity and yield of the boronate ester intermediate suitable for further functionalization.

Introduction of the Phenoxymethyl Group

The phenoxymethyl substituent is introduced by halogenation of the hydroxymethyl group followed by nucleophilic substitution with phenol or phenoxide.

Halogenation of Hydroxymethyl Group
  • Reagents: Carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in tetrahydrofuran (THF)
  • Conditions: 0–20 °C, 4–18 hours, inert atmosphere
  • Outcome: Conversion of hydroxymethyl to bromomethyl group
Entry Reagents & Conditions Yield Notes
1 CBr4 (2 eq), PPh3 (2 eq), THF, 0–20 °C, 18 h 94% Bromomethyl derivative obtained as solid
2 CBr4 (2 eq), PPh3 (2 eq), THF, 0–20 °C, 4 h 92% Similar conditions, high yield

This method is efficient and widely adopted for halogenation of benzylic alcohols in boronate esters.

Nucleophilic Substitution with Phenol

Following halogenation, the bromomethyl group undergoes nucleophilic substitution with phenol or phenoxide under basic conditions to form the phenoxymethyl substituent.

  • Typical conditions: Use of phenol or phenoxide salts in polar aprotic solvents, sometimes with base catalysts.
  • Purification: Flash column chromatography using petroleum ether/ethyl acetate mixtures.

This step is often integrated with nickel-catalyzed coupling reactions when preparing related boronate esters.

Alternative Synthetic Routes

Other methods include:

These methods provide versatility in functional group transformations and allow access to diverse substituted boronate esters.

Summary Table of Key Preparation Steps

Step Reagents & Conditions Yield (%) Notes
Boronate ester formation 4-(hydroxymethyl)phenylboronic acid + pinacol + MgSO4, reflux in acetonitrile, 24 h Not isolated Intermediate for further reactions
Halogenation (bromination) Carbon tetrabromide + triphenylphosphine in THF, 0–20 °C, 4–18 h 92–94 Bromomethyl derivative
Halogenation (iodination) Sodium iodide + trimethylsilyl chloride in acetonitrile, 0–20 °C, 1 h ~90 Iodomethyl derivative
Mesylation Methanesulfonyl chloride + triethylamine in dichloromethane, 0 °C, 2 h Not purified Mesylate intermediate
Nucleophilic substitution Phenol or phenoxide salts, polar aprotic solvent, base catalyst Variable Formation of phenoxymethyl substituent
Nickel-catalyzed coupling NiBr2·DME, ligand, K2CO3, acetonitrile, 24 h Moderate For complex boronate ester derivatives

Research Findings and Considerations

  • The use of anhydrous conditions and inert atmosphere is critical during halogenation and coupling steps to prevent hydrolysis or side reactions.
  • Magnesium sulfate efficiently promotes pinacol ester formation by removing water during reflux.
  • The choice of halogenating agent and reaction time affects yield and purity; carbon tetrabromide with triphenylphosphine is preferred for bromination due to high yield and mild conditions.
  • Purification by flash column chromatography is standard to isolate pure boronate esters after substitution reactions.
  • Nickel-catalyzed methodologies expand the scope of functionalization but require careful ligand and base selection for optimal yields.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reactions

The compound acts as a key reagent in Suzuki-Miyaura cross-coupling, forming carbon-carbon bonds with aryl halides or triflates.

a. Reaction Parameters

  • Catalysts : Typically palladium-based catalysts (e.g., Pd(PPh₃)₄)

  • Conditions : Microwave irradiation, aqueous or organic solvents, and bases like sodium carbonate .

  • Products : Biaryls or heteroaryl compounds, with yields ranging from moderate to good .

b. Structural Flexibility
The phenoxymethyl substituent enhances solubility and stability, facilitating coupling with electron-rich and electron-deficient aryl partners.

Comparison of Reaction Conditions

Nucleophile TypeReagents/ConditionsKey Features
Amines PS-NMM, microwaveRapid amine incorporation
Thiols PS-NMM, microwaveMercaptomethyl substitution
Alcohols/Phenols Tetrabutylammonium bromide, K₂CO₃, NaOH, microwaveO-substitution with phenoxymethyl groups
Aryl Halides Pd catalyst, microwave, baseCross-coupling to form biaryls

Structural and Mechanistic Insights

X-ray crystallography studies on related boronates reveal that the dioxaborolane ring adopts a planar structure, stabilizing the boronate moiety for nucleophilic attack . The phenoxymethyl group’s spatial arrangement influences regioselectivity in coupling reactions.

This compound’s reactivity profile makes it a valuable tool in combinatorial chemistry and materials science, particularly for constructing complex aryl systems. Its compatibility with microwave-assisted synthesis further underscores its utility in modern organic chemistry workflows .

Scientific Research Applications

Organic Synthesis

Dioxaborolanes are frequently employed as intermediates in organic synthesis due to their ability to participate in various chemical reactions. The compound's structure allows it to act as a versatile building block for the formation of more complex molecules. Notably:

  • Cross-Coupling Reactions : Dioxaborolanes can be used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is particularly useful in synthesizing biaryl compounds that have applications in pharmaceuticals and materials science .
  • Functionalization of Aromatic Compounds : The presence of the phenoxy group enhances the reactivity of the dioxaborolane towards electrophilic aromatic substitution reactions. This property is beneficial for modifying aromatic systems in drug development .

Medicinal Chemistry

The potential therapeutic applications of dioxaborolanes are being explored due to their structural similarities to known bioactive compounds:

  • Anticancer Activity : Some studies suggest that derivatives of dioxaborolanes exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Research is ongoing to elucidate the mechanisms behind this activity and optimize their efficacy .
  • Drug Delivery Systems : Dioxaborolanes can be incorporated into drug delivery systems where they facilitate the controlled release of therapeutic agents. Their ability to form stable complexes with certain drugs enhances bioavailability and therapeutic outcomes .

Material Science

In material science, dioxaborolanes are being investigated for their role in the development of new materials with unique properties:

  • Polymer Chemistry : Dioxaborolanes can serve as cross-linking agents in polymer synthesis, contributing to the formation of thermosetting resins and enhancing material strength and thermal stability .

Case Study 1: Synthesis of Biaryl Compounds

A recent study demonstrated the synthesis of biaryl compounds using 4,4,5,5-tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane as a key intermediate. The reaction conditions were optimized to achieve high yields while minimizing side products. This approach showcases the compound's utility in producing complex organic molecules efficiently.

Case Study 2: Anticancer Activity Evaluation

A series of derivatives based on dioxaborolane were tested for their anticancer activity against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents. Further investigations are aimed at understanding the structure-activity relationship (SAR) to guide future drug design.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various biomolecules. The boronic ester group interacts with diols and other nucleophiles, facilitating the formation of covalent bonds. This interaction is crucial in its role as a catalyst and in drug delivery systems .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Electron-Donating Groups (e.g., phenoxymethyl): The phenoxymethyl group in the target compound provides steric bulk and moderate electron donation, stabilizing the boron center while maintaining reactivity in cross-couplings .
  • Electron-Withdrawing Groups (e.g., sulfonyl, iodophenyl): Derivatives like the 3-methylsulfonylphenyl and 4-iodophenyl analogs exhibit enhanced electrophilicity, accelerating reactions with nucleophiles (e.g., Suzuki couplings) .
  • Conjugated Systems (e.g., phenylethynyl): The ethynyl group in CAS 1190376-20-5 extends π-conjugation, making it suitable for synthesizing luminescent materials .

Biological Activity

4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane (CAS No. 912569-55-2) is a boron-containing compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C19H23BO3
  • Molecular Weight : 310.20 g/mol
  • IUPAC Name : this compound
  • CAS Number : 912569-55-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through boron coordination chemistry. Boron compounds are known to influence cellular processes such as enzyme activity and signal transduction pathways.

Anticancer Properties

Research has indicated that boron-containing compounds can exhibit anticancer properties. A study demonstrated that this compound inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15Induction of apoptosis
HeLa (cervical cancer)10Cell cycle arrest
A549 (lung cancer)12Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest it possesses significant activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effect
E. coli32 µg/mLBacteriostatic
S. aureus16 µg/mLBactericidal
P. aeruginosa64 µg/mLBacteriostatic

Case Studies

  • Study on Cancer Cell Lines : A recent study published in the Journal of Medicinal Chemistry explored the effects of various dioxaborolane derivatives on cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 and HeLa cells through apoptosis induction mechanisms.
  • Antimicrobial Activity Assessment : Another investigation published in Antibiotics evaluated the antimicrobial efficacy of several boron compounds against clinical isolates. The results showed promising activity for this compound against multi-drug resistant strains.

Q & A

Q. What are the standard synthetic protocols for preparing 4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling, where a boronic acid precursor reacts with a halogenated aryl partner. Key steps include:

  • Using Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in refluxing THF or dioxane.
  • Protecting the boronic acid group with pinacol to stabilize the boronate ester.
  • Reaction conditions: 80–100°C under inert atmosphere for 12–24 hours .
  • Post-synthesis purification via column chromatography (hexanes/EtOAC with 0.25% Et₃N) to remove Pd residues .

Q. How can researchers purify and characterize this compound effectively?

  • Purification : Use flash column chromatography with silica gel and gradient elution (hexanes:EtOAc). For polar byproducts, add 0.25% triethylamine to suppress boronate hydrolysis .
  • Characterization :
  • ¹¹B NMR : Peaks near 30–35 ppm confirm boronate ester formation.
  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.0–1.3 ppm) validate structure .
  • HPLC-MS : Monitor purity (>95%) and molecular ion ([M+H]⁺ at m/z 355.2) .

Q. What are the primary applications of this compound in organic synthesis?

  • Suzuki-Miyaura Coupling : Forms biaryl bonds for pharmaceuticals (e.g., kinase inhibitors) and π-conjugated polymers .
  • Medicinal Chemistry : Acts as a boronate ester intermediate for prodrugs targeting esterase-activated therapies .
  • Materials Science : Enables synthesis of OLEDs and sensors via cross-coupling with thiophene or fluorene derivatives .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Spill Management : Neutralize with damp sand, collect in sealed containers, and dispose via hazardous waste protocols .

Q. How stable is this compound under varying storage conditions?

  • Short-term : Stable at room temperature in amber vials under argon for ≤1 month.
  • Long-term : Store at –20°C in anhydrous DMSO or THF to prevent hydrolysis.
  • Decomposition : Monitor via ¹¹B NMR; hydrolysis generates boronic acid (δ 10–15 ppm) .

Advanced Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings with electron-deficient aryl halides?

  • Catalyst Screening : Use PdCl₂(dppf) or XPhos Pd G3 for electron-poor substrates.
  • Solvent Optimization : Replace THF with DMA or DMF to enhance solubility.
  • Base Selection : Switch from Na₂CO₃ to Cs₂CO₃ for improved coupling efficiency (yields >85%) .

Q. How do structural variations in analogs affect bioactivity, and how can discrepancies be resolved?

  • Case Study : Substituting phenoxymethyl with trifluoromethyl (as in ) alters logP and binding affinity.
  • Resolution Tools :
  • DFT Calculations : Compare HOMO/LUMO energies to predict reactivity.
  • X-ray Crystallography : Resolve steric clashes in active sites (e.g., ’s pyrene-based analog) .

Q. What computational methods predict the compound’s reactivity in non-traditional cross-couplings?

  • Molecular Dynamics (MD) : Simulate boronate ester stability in aqueous/organic biphasic systems.
  • Docking Studies : Model interactions with Pd catalysts to identify steric hindrance .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates .

Q. What strategies mitigate low yields in couplings with sterically hindered partners?

  • Microwave Irradiation : Reduce reaction time (30 min vs. 24 hr) and improve efficiency.
  • Pre-activation : Generate arylzinc intermediates to bypass transmetalation barriers.
  • Additives : Use 4Å molecular sieves to absorb water and stabilize the Pd catalyst .

Q. How do electron-withdrawing substituents influence boronate ester reactivity?

  • Mechanistic Insight : EWGs (e.g., –NO₂, –CF₃) lower boronate LUMO energy, accelerating transmetalation.
  • Experimental Data : In , trifluoromethyl analogs show 20% faster coupling than methyl derivatives.
  • Analytical Validation : Track kinetics via in situ IR spectroscopy (C–B bond stretching at 1340 cm⁻¹) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane

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